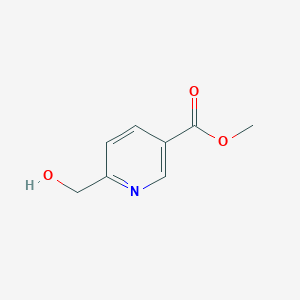

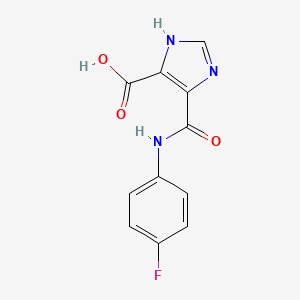

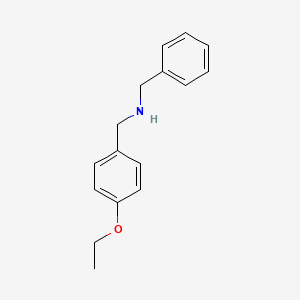

![molecular formula C11H11ClN2O2 B1300343 Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 330858-13-4](/img/structure/B1300343.png)

Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate

Descripción general

Descripción

Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate is a chemical compound that serves as an important intermediate in the synthesis of various heterocyclic compounds. These compounds have potential applications in medicinal chemistry, particularly due to their biological activities. The structure of this compound includes an imidazo[1,2-a]pyridine core, which is a fused heterocyclic system combining an imidazole ring with a pyridine ring. The presence of the ethyl ester group at the 3-position and a chlorine atom at the 6-position on the imidazo[1,2-a]pyridine ring are notable features that influence its reactivity and the types of derivatives that can be synthesized from it.

Synthesis Analysis

The synthesis of ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate derivatives has been explored in various studies. For instance, a series of ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate derivatives were synthesized and evaluated for their anti-hepatitis B virus activity, indicating the versatility of the imidazo[1,2-a]pyridine scaffold in medicinal chemistry . Another study reported the synthesis of 8-cyano-6-ethoxycarbonyl-3-hydroxy-5-methylimidazo[1,2-a]pyridine derivatives from the reaction of 2-chloro-5-ethoxycarbonyl-6-methylnicotinonitrile with amino acids, showcasing the reactivity of the chloro-substituted nicotinonitrile precursor .

Molecular Structure Analysis

The molecular structure of related compounds, such as ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate, has been determined using density functional theory (DFT) and compared with X-ray diffraction data. The conformational analysis indicates that the DFT-optimized molecular structure is consistent with the crystal structure, providing insights into the electronic properties and potential reactivity of the molecule .

Chemical Reactions Analysis

Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions due to the presence of reactive sites on the molecule. For example, the reaction of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates with different nucleophilic reagents leads to the formation of a variety of heterocyclic derivatives, demonstrating the compound's versatility in organic synthesis . Additionally, the Biginelli reaction has been employed to obtain diethyl 4-(6-chloroimidazo[2,1-b]thiazol-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate and related compounds, highlighting the use of chloro-substituted imidazo compounds in multicomponent reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate derivatives are influenced by their molecular structure. The presence of substituents such as the ethyl ester group and the chlorine atom affects the compound's solubility, boiling point, and stability. The crystal structure of related compounds, such as ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, has been determined, providing valuable information about the molecular packing and intermolecular interactions in the solid state . These properties are essential for understanding the behavior of these compounds in various environments and for their potential applications in drug design and synthesis.

Aplicaciones Científicas De Investigación

Summary of the Application

Imidazo[1,2-a]pyridines have attracted significant interest due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . This class of compounds has also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Methods of Application or Experimental Procedures

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed . The important features of this method are that it is reasonably fast, very clean, high yielding, simple workup and environmentally benign .

Results or Outcomes

The method resulted in good to excellent yields of imidazo[1,2-a]pyridines .

2. Recent Synthetic Scenario on Imidazo[1,2-a]pyridines Chemical Intermediate

Summary of the Application

The imidazo[1,2-a]pyridines are an important class of nitrogen ring junction heterocyclic compounds. They have huge applications in medicinal chemistry and drug molecule production .

Methods of Application or Experimental Procedures

Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate was synthesized within 10 min by the reaction of ethyl 2-bromo-3-oxobutanoate with 2-aminopyridine under heating condition at 55 °C .

Results or Outcomes

The reaction resulted in the successful synthesis of ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate .

3. Antituberculosis Agents

Summary of the Application

Imidazo[1,2-a]pyridine analogues have been recognized as potential antituberculosis agents. Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Methods of Application or Experimental Procedures

The development of these anti-TB compounds involves various scaffold hopping strategies and is based on the structure–activity relationship and mode-of-action .

Results or Outcomes

The acute TB mouse model indicated a 90%, 99%, and 99.9% reduction of bacterial load when treated with certain doses of Q203, an imidazo[1,2-a]pyridine analogue, after 4 weeks of treatment .

4. Material Science Applications

Summary of the Application

Imidazopyridine, an important fused bicyclic 5–6 heterocycle, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry. This moiety is also useful in material science because of its structural character .

Methods of Application or Experimental Procedures

The specific methods of application in material science can vary widely depending on the specific application. They often involve the synthesis of imidazo[1,2-a]pyridines and their incorporation into larger structures or materials .

Results or Outcomes

The outcomes can also vary widely, but the structural character of imidazo[1,2-a]pyridines can confer beneficial properties to the materials in which they are incorporated .

5. Microwave Irradiation Synthesis

Summary of the Application

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines under microwave irradiation has been developed . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .

Methods of Application or Experimental Procedures

The synthesis involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .

Results or Outcomes

The method resulted in good to excellent yields of imidazo[1,2-a]pyridines .

6. Drug Discovery Research

Summary of the Application

Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . A few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Methods of Application or Experimental Procedures

The development of these anti-TB compounds involves various scaffold hopping strategies and is based on the structure–activity relationship and mode-of-action .

Results or Outcomes

The acute TB mouse model indicated a 90%, 99%, and 99.9% reduction of bacterial load when treated with certain doses of Q203, an imidazo[1,2-a]pyridine analogue, after 4 weeks of treatment .

Safety And Hazards

Direcciones Futuras

Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . A few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate and similar compounds could have potential applications in the development of new drugs, particularly for the treatment of tuberculosis.

Propiedades

IUPAC Name |

ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c1-3-16-11(15)10-7(2)13-9-5-4-8(12)6-14(9)10/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCUPMKHLKAODHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2N1C=C(C=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355425 | |

| Record name | Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |

CAS RN |

330858-13-4 | |

| Record name | Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate](/img/structure/B1300260.png)

![5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B1300286.png)

![5-Nitrobenzo[d]oxazole-2(3H)-thione](/img/structure/B1300290.png)

![4,4'-[(4-Fluorophenyl)methylene]dimorpholine](/img/structure/B1300305.png)